molecular formula C19H15N3O3S B2395812 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034346-53-5

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2395812
CAS No.: 2034346-53-5
M. Wt: 365.41
InChI Key: GISLTKMABHWBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule featuring a benzoxazole core, a thiophenyl-substituted pyridyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route 1: The compound can be synthesized starting from benzo[d]oxazole-2-carboxylic acid. The first step involves converting this acid to its acyl chloride derivative using thionyl chloride. This is then reacted with 2-amino-4-(thiophen-2-yl)pyridine in the presence of a base like triethylamine to form the corresponding amide intermediate. Finally, this intermediate is condensed with chloroacetic acid under basic conditions to yield the target compound.

  • Route 2: An alternative method involves a one-pot synthesis starting with the direct acylation of 2-amino-4-(thiophen-2-yl)pyridine using chloroacetyl chloride, followed by cyclization with benzo[d]oxazole-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: For industrial-scale production, optimizing yield and purity is crucial. The choice of reagents, solvents, temperature control, and purification techniques like recrystallization or column chromatography is paramount. Additionally, green chemistry principles, such as using safer solvents and reagents and minimizing waste, are often incorporated.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The thiophene ring in the compound is susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives under specific oxidative conditions.

  • Reduction: The nitro groups in related compounds can be selectively reduced to amines using hydrogenation techniques.

  • Substitution: The aromatic rings present in the compound allow for electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for thiophene oxidation.

  • Reducing agents like palladium on carbon (Pd/C) for hydrogenation reactions.

  • Electrophilic agents like nitric acid for nitration and sulfur trioxide for sulfonation.

Major Products:

  • Oxidized thiophene derivatives (sulfoxides, sulfones).

  • Amino derivatives via reduction.

  • Nitro or sulfonyl-substituted aromatic compounds via electrophilic substitution.

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and synthetic methodologies. Biology: Given its complex structure, it can serve as a ligand in biochemical studies, exploring enzyme interactions or receptor binding. Medicine: The compound’s structure suggests potential for drug development, particularly in targeting specific molecular pathways. Preliminary studies could investigate its pharmacokinetics and pharmacodynamics. Industry: In materials science, the compound could be used in the development of novel polymers or as a precursor in the production of advanced materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of this compound largely depends on its interactions at the molecular level. The benzoxazole core can interact with various biological targets, potentially inhibiting specific enzymes or binding to particular receptors. The thiophene and pyridine rings add to the molecule's binding specificity and affinity, enhancing its potential effectiveness.

Potential Pathways Involved:

  • Inhibition of enzyme activity by binding to the active site.

  • Modulation of receptor activity by acting as an agonist or antagonist.

  • Disruption of cellular processes by interfering with specific signaling pathways.

Comparison with Similar Compounds

  • 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((4-pyridyl)methyl)acetamide: : Lacks the thiophene ring, altering its electronic properties and reactivity.

  • 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)methyl)acetamide: : Lacks the pyridine ring, affecting its binding interactions and specificity.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-18(12-22-15-4-1-2-5-16(15)25-19(22)24)21-11-13-7-8-20-14(10-13)17-6-3-9-26-17/h1-10H,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISLTKMABHWBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.